molecular formula C11H15NO4S B219729 SBMCS CAS No. 113737-61-4

SBMCS

Cat. No.: B219729
CAS No.: 113737-61-4
M. Wt: 257.31 g/mol
InChI Key: BYMBWHMDXNABPE-NSHDSACASA-N
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Description

SBMCS is an organic compound with a unique structure that includes an amino group, a benzylsulfonyl group, and a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SBMCS can be achieved through several synthetic routes. One common method involves the reaction of a suitable benzylsulfonyl precursor with an amino acid derivative under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

SBMCS undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

SBMCS has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of SBMCS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-hydroxypropanoic acid: Shares a similar amino acid backbone but lacks the benzylsulfonyl group.

    (2R)-2-amino-4-methoxy-4-oxobutanoic acid: Contains a different functional group arrangement.

Uniqueness

SBMCS is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

113737-61-4

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

(2R)-2-amino-3-benzylsulfonyl-2-methylpropanoic acid

InChI

InChI=1S/C11H15NO4S/c1-11(12,10(13)14)8-17(15,16)7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14)/t11-/m0/s1

InChI Key

BYMBWHMDXNABPE-NSHDSACASA-N

SMILES

CC(CS(=O)(=O)CC1=CC=CC=C1)(C(=O)O)N

Isomeric SMILES

C[C@](CS(=O)(=O)CC1=CC=CC=C1)(C(=O)O)N

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=CC=C1)(C(=O)O)N

Synonyms

S-benzyl-alpha-methylcysteine sulfone
SBMCS

Origin of Product

United States

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